molecular formula C9H11ClN2OS B1398977 1-(5-Chlorothiophene-2-carbonyl)piperazine CAS No. 864815-96-3

1-(5-Chlorothiophene-2-carbonyl)piperazine

Cat. No.: B1398977
CAS No.: 864815-96-3
M. Wt: 230.72 g/mol
InChI Key: NNMCZYNIBMYRFW-UHFFFAOYSA-N
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Description

1-(5-Chlorothiophene-2-carbonyl)piperazine is a heterocyclic compound that features both a thiophene ring and a piperazine ring. This compound is notable for its versatility in organic synthesis, owing to the reactive carbonyl group attached to the thiophene ring and the modifiable nitrogen atoms on the piperazine ring. It serves as a valuable building block in the synthesis of various complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Chlorothiophene-2-carbonyl)piperazine typically involves the reaction of 5-chlorothiophene-2-carbonyl chloride with piperazine. The reaction is carried out under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. The use of continuous flow reactors can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Chlorothiophene-2-carbonyl)piperazine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the carbonyl group.

    Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols, often under basic conditions.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted piperazine derivatives, while oxidation can lead to sulfoxides or sulfones.

Scientific Research Applications

1-(5-Chlorothiophene-2-carbonyl)piperazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is employed in the development of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research has explored its use in the synthesis of drug candidates with various therapeutic effects.

    Industry: It is utilized in the production of materials with specific chemical properties

Mechanism of Action

The mechanism of action of 1-(5-Chlorothiophene-2-carbonyl)piperazine involves its interaction with specific molecular targets. The carbonyl group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

    1-(5-Chlorothiophene-2-carbonyl)piperidine: Similar in structure but with a piperidine ring instead of a piperazine ring.

    Thiophene Derivatives: Compounds like 2-chlorothiophene and 2,5-dichlorothiophene share the thiophene ring structure.

    Piperazine Derivatives: Compounds such as N-(2-chloroethyl)piperazine and 1-benzylpiperazine have similar piperazine ring structures.

Uniqueness: 1-(5-Chlorothiophene-2-carbonyl)piperazine is unique due to the combination of the thiophene and piperazine rings, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various fields of research and industry.

Properties

IUPAC Name

(5-chlorothiophen-2-yl)-piperazin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2OS/c10-8-2-1-7(14-8)9(13)12-5-3-11-4-6-12/h1-2,11H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNMCZYNIBMYRFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=CC=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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